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Compound of Interest

Compound Name: YU142670

Cat. No.: B15574990

A comparative guide for researchers and drug development professionals on the emerging
class of{1][2][3]triazolo[3,4-b][1][3][4]thiadiazole-based inhibitors targeting the inositol 5-
phosphatases OCRL and INPP5B.

YU142670 has been identified as a selective inhibitor of the Lowe oculocerebrorenal syndrome
protein (OCRL) and its close homolog, inositol polyphosphate-5-phosphatase B (INPP5B),
enzymes pivotal in phosphoinositide signaling. Dysregulation of these enzymes is implicated in
rare genetic disorders and other cellular pathologies, making them attractive targets for
therapeutic intervention. This guide provides a comparative analysis of YU142670 and its
analogs, summarizing the available structure-activity relationship (SAR) data and presenting
key experimental protocols to aid in the further development of this promising class of
inhibitors.

Comparative Analysis of YU142670 and Analogs

YU142670 is characterized by a 3-(pyridin-4-yl)-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole core
structure. A high-throughput screening effort identified a class of compounds based on this
scaffold as selective inhibitors of OCRL and INPP5B. While extensive SAR studies on a wide
range of analogs are not yet publicly available, initial findings provide valuable insights into the
structural requirements for inhibitory activity.

The table below summarizes the inhibitory activity of YU142670 and two of its analogs against
OCRL and INPP5B. The data suggests that substitutions on the core scaffold can modulate
potency and selectivity.
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Compound Core OCRL IC50 INPP5B
R1-Group R2-Group
ID Structure (M) IC50 (pM)
3-(pyridin-4-
yh-[11[2]
YU142670 [3]triazolo[3,4 H H 0.71 1.78
-b][1][3]

[4]thiadiazole

[1][2]
[3]triazolo[3,4

YU142717 Phenyl H 2.98 39.01
-bJ[1](3]

[4]thiadiazole

[11[2]
[3]triazolo[3,4  4-

YU144805 H 1.56 10.38
-b][1][3] Chlorophenyl

[4]thiadiazole

Data extracted from "Identification of Inhibitors of Inositol 5-Phosphatases through Multiple
Screening Strategies".

Broader Biological Activity of the[1][2]
[3]triazolo[3,4-b][1][3][4]thiadiazole Scaffold

Derivatives of the[1][2][3]triazolo[3,4-b][1][3][4]thiadiazole scaffold have been investigated for a
variety of biological activities, highlighting the versatility of this chemical core. The following
table presents a selection of analogs and their reported activities against other molecular
targets. This broader context can inform future design strategies for enhancing potency and
selectivity towards OCRL and INPP5B.
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Compound R1-Group R2-Group Target Activity
Substituted Substituted ) IC50 =2.02
Compound 7d c-Met kinase
Phenyl Phenyl nM[5]
N-(4-
) ) L phenylthiazol-2- Antibacterial/Anti ) L
Series 5a-j Pyridin-4-yl ) Varied activity
yl)benzamide fungal
derivatives
) o Various Acetylcholinester  5d: IC50 = 0.77
Series 4a-g, 5a-e  Pyridin-4-yl )
substituted aryls ase uM[4]
) o Various Butyrylcholineste  4a: IC50 = 9.57
Series 6a-h Pyridin-4-yl .
substituted aryls rase UM[4]
_ _ _ 6a: IC50 = 0.87
Series 6a-h Various Various Urease
HM[E]

Experimental Protocols
In Vitro Inositol 5-Phosphatase Activity Assay

The inhibitory activity of YU142670 and its analogs against OCRL and INPP5B was determined
using a malachite green-based phosphate detection assay.

Materials:

Procedure:

DIC16 PI(4,5)P2 (substrate)

Malachite Green reagent

Recombinant human OCRL and INPP5B enzymes

Test compounds (dissolved in DMSO)

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.5, 100 mM NaCl, 3 mM MgClI2, 1 mM DTT)
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e Enzyme and substrate solutions are prepared in assay buffer.

e Test compounds at various concentrations are pre-incubated with the enzyme in a 96-well
plate for a specified time (e.g., 15 minutes) at room temperature.

e The enzymatic reaction is initiated by the addition of the substrate, diC16 PI(4,5)P2.
e The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.
e The reaction is stopped by the addition of the Malachite Green reagent.

e The absorbance is measured at a wavelength of 620 nm to quantify the amount of free
phosphate released.

e |IC50 values are calculated by fitting the dose-response data to a four-parameter logistic
equation.

Visualizing the Landscape

To better understand the relationships and processes involved, the following diagrams were
generated.
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Caption: Structure-Activity Relationship Overview.
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Caption: YU142670 Mechanism of Action.
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Caption: Drug Discovery Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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